Cas no 16657-07-1 (7-Bromo-1H-indene)

7-Bromo-1H-indene 化学的及び物理的性質
名前と識別子
-
- 7-Bromo-1H-indene
- 1H-Indene, 7-bromo-
- AK121794
- 7-bromoindene
- 4-bromo-3H-indene
- JTRQKQGKIYROIO-UHFFFAOYSA-N
- TRA0058828
- FCH1139313
- SY022538
- BC600259
- AB0005377
- ST2406546
-
- MDL: MFCD16652275
- インチ: 1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2
- InChIKey: JTRQKQGKIYROIO-UHFFFAOYSA-N
- ほほえんだ: BrC1=C([H])C([H])=C([H])C2C([H])=C([H])C([H])([H])C=21
計算された属性
- せいみつぶんしりょう: 193.97311
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 151
- トポロジー分子極性表面積: 0
じっけんとくせい
- 密度みつど: 1.453 g/mL at 25 °C
- ふってん: 257.0±29.0 ºC (760 Torr),
- フラッシュポイント: 華氏温度:>230°f
摂氏度:>110°c - 屈折率: n20/D 1.610
- ようかいど: ほとんど溶けない(0.014 g/l)(25ºC)、
- PSA: 0
7-Bromo-1H-indene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B686858-50mg |
7-Bromo-1H-indene |
16657-07-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
Chemenu | CM250142-5g |
7-Bromo-1H-indene |
16657-07-1 | 95+% | 5g |
$138 | 2021-06-16 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 729728-1G |
7-Bromo-1H-indene |
16657-07-1 | 1G |
¥1123.01 | 2022-02-24 | ||
Enamine | EN300-318144-0.1g |
7-bromo-1H-indene |
16657-07-1 | 91% | 0.1g |
$19.0 | 2023-09-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MA602-5g |
7-Bromo-1H-indene |
16657-07-1 | 98% | 5g |
928.0CNY | 2021-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MA602-200mg |
7-Bromo-1H-indene |
16657-07-1 | 98% | 200mg |
79.0CNY | 2021-07-10 | |
Chemenu | CM250142-5g |
7-Bromo-1H-indene |
16657-07-1 | 95%+ | 5g |
$*** | 2023-03-30 | |
Chemenu | CM250142-25g |
7-Bromo-1H-indene |
16657-07-1 | 95%+ | 25g |
$*** | 2023-03-30 | |
Enamine | EN300-318144-1g |
7-bromo-1H-indene |
16657-07-1 | 91% | 1g |
$30.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023212-25g |
7-Bromo-1H-indene |
16657-07-1 | 98% | 25g |
¥3048.00 | 2023-11-21 |
7-Bromo-1H-indene 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
7-Bromo-1H-indeneに関する追加情報
7-Bromo-1H-indene (CAS No. 16657-07-1): A Comprehensive Overview
7-Bromo-1H-indene, also known as indene bromide, is a heterocyclic aromatic compound with the CAS registry number 16657-07-1. This compound belongs to the family of indene derivatives, which are widely studied in organic chemistry due to their unique structural properties and potential applications in various fields such as materials science, pharmacology, and organic synthesis. The molecule consists of a fused bicyclic system comprising a benzene ring and a cyclopentadiene moiety, with a bromine atom substituted at the 7-position of the indene ring.
The indene framework is highly versatile, making it an attractive target for chemical modifications and functionalization. The substitution of bromine at the 7-position introduces additional reactivity and selectivity, which can be exploited in various synthetic transformations. Recent studies have highlighted the importance of brominated indenes in constructing complex molecular architectures, particularly in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds with potential applications in optoelectronics and drug discovery.
From a structural standpoint, 7-bromo-1H-indene exhibits a planar geometry due to the aromaticity of the indene system. The bromine atom at the 7-position is ortho to the bridgehead carbon, which influences its reactivity in both electrophilic and nucleophilic substitution reactions. This positioning also facilitates its use as an intermediate in the synthesis of more complex molecules, such as biphenyl derivatives and fused ring systems.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 7-bromo-1H-indene through various routes, including Friedel-Crafts alkylation, Suzuki coupling reactions, and transition-metal-catalyzed cross-couplings. These methods not only enhance the scalability of production but also allow for precise control over the regiochemistry and stereochemistry of the resulting compounds. For instance, researchers have successfully employed palladium-catalyzed coupling reactions to synthesize brominated indenes with high yields and excellent selectivity.
The applications of 7-bromo-1H-indene span across multiple disciplines. In materials science, this compound serves as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it particularly suitable for applications in flexible electronics and energy storage devices. In pharmacology, derivatives of indene bromide have shown promise as potential candidates for drug development, particularly in targeting cancer cells and inflammatory pathways.
One notable area of research involving 7-bromo-1H-indene is its role in the synthesis of corannulenes, which are bowl-shaped PAHs with unique electronic properties. These molecules have garnered significant attention due to their potential applications in nanotechnology and molecular electronics. By incorporating bromine atoms into corannulenes, researchers can fine-tune their electronic characteristics, paving the way for novel functional materials.
In addition to its role as an intermediate in organic synthesis, indene bromide has also been explored for its catalytic properties. For example, it has been used as a ligand in transition-metal catalysts for promoting various types of cross-coupling reactions. This application underscores its versatility and highlights its importance in modern catalytic chemistry.
From an environmental perspective, understanding the fate and behavior of brominated indenes is crucial for assessing their potential impact on ecosystems. Recent studies have focused on evaluating their biodegradation pathways under various environmental conditions, providing valuable insights into their persistence and toxicity.
In conclusion, 7-bromo-1H-indene (CAS No. 16657-07-1) is a versatile compound with significant potential across multiple scientific domains. Its unique structural features, reactivity, and synthetic accessibility make it an invaluable tool for researchers working in organic chemistry, materials science, and pharmacology. As ongoing research continues to uncover new applications and synthetic strategies involving this compound, its importance in both academic and industrial settings is expected to grow further.
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